3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRDKYQBBXYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol
Historical and Current Approaches to Tetrahydroquinolin-8-ol Synthesis
The synthesis of the 5,6,7,8-tetrahydroquinolin-8-ol (B83816) backbone is a critical precursor step. This scaffold is a valuable intermediate in medicinal chemistry, and its synthesis has evolved from classical reduction methods to more sophisticated catalytic and regioselective approaches.
Cyclization Reactions in Tetrahydroquinolin-8-ol Formation
The formation of the tetrahydroquinoline ring system is the initial major challenge. Historically, the most common method has been the catalytic hydrogenation of the corresponding quinoline (B57606). This process typically involves the reduction of the pyridine (B92270) ring of the quinoline molecule while leaving the benzene (B151609) ring intact. google.comresearchgate.net
More recent and advanced methods offer alternative pathways that build the saturated heterocyclic ring from acyclic precursors, often with greater control over substitution patterns.
Borrowing Hydrogen Methodology : A modern approach involves the use of manganese pincer catalysts in a "borrowing hydrogen" cascade reaction. This method starts with 2-aminobenzyl alcohols and secondary alcohols, providing an atom-efficient pathway to the tetrahydroquinoline core with water as the only byproduct. nih.gov
Gold-Catalyzed Cyclization : Gold catalysts can facilitate the intramolecular hydroarylation of N-aryl propargylamines, leading to the formation of tetrahydroquinolines under simple reaction conditions with high efficiency and regioselectivity. organic-chemistry.org
Brønsted Acid Catalysis : Chiral phosphoric acids have been used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. This process involves a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org
Regioselective Hydroxylation and Related Transformations
Once the 5,6,7,8-tetrahydroquinoline (B84679) scaffold is obtained, the next step is the introduction of a hydroxyl group at the C8 position. Achieving regioselectivity at this specific benzylic position is crucial.
One direct method involves the oxidation of 5,6,7,8-tetrahydroquinoline. A multi-step reaction sequence using meta-chloroperoxybenzoic acid (mCPBA), followed by treatment with trifluoroacetic anhydride (B1165640) and subsequent hydrolysis with lithium hydroxide, can yield the desired 5,6,7,8-tetrahydroquinolin-8-ol. chemicalbook.com
A more advanced and highly selective method is the directed C–H hydroxylation. Research has demonstrated a Ruthenium(II)-catalyzed process that achieves highly regioselective C8-hydroxylation of 1,2,3,4-tetrahydroquinolines. acs.org This method utilizes a temporary N-pyrimidyl directing group on the nitrogen atom, which guides the catalyst to the C8 position. Potassium persulfate (K₂S₂O₈) is used as an inexpensive and safe oxidant. acs.org The reaction shows good tolerance for various functional groups, including halogens like bromine, which is pertinent for the synthesis of the target molecule. acs.org
For applications requiring specific stereochemistry, enzymatic kinetic resolution has been successfully employed. The lipase (B570770) from Candida antarctica can catalyze the acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, allowing for the separation of the (S)-alcohol and the (R)-acetate with excellent chemical yields and enantiomeric purity. nih.govresearchgate.net
Below is a table summarizing the optimized reaction conditions for the Ru(II)-catalyzed C8-hydroxylation.
| Component | Molar/Weight Ratio | Role |
| Tetrahydroquinoline Substrate (1) | 0.2 mmol | Starting Material |
| [Ru(p-cymene)Cl₂]₂ | 2.5 mol % | Catalyst |
| K₂S₂O₈ | 2.0 equiv. | Oxidant |
| Additive (e.g., AgOAc) | 40.0 mol % | Co-catalyst/Additive |
| Solvent (e.g., DCE) | 1.5 mL | Reaction Medium |
| Conditions | Value | Notes |
| Temperature | 100 °C | --- |
| Time | 24 h | --- |
| Atmosphere | Air | --- |
Data sourced from a 2018 study on Ru(II)-catalyzed hydroxylation. acs.org
Strategies for Introducing Bromine at the C3 Position
The final stage of the synthesis involves the introduction of a bromine atom at the C3 position of the pyridine ring. This transformation is challenging due to the electronic properties of the tetrahydroquinoline system.
Direct Bromination of Tetrahydroquinoline Scaffolds
Direct bromination of the 5,6,7,8-tetrahydroquinolin-8-ol intermediate is a complex endeavor. The presence of the hydroxyl group at C8 and the amino group within the ring are both strongly activating and would direct electrophilic substitution (such as bromination) primarily to the C5 and C7 positions of the benzene ring. This is analogous to the observed reactivity of 8-hydroxyquinoline (B1678124), which readily undergoes bromination at the 5 and 7 positions. researchgate.netnih.gov
Furthermore, direct treatment of tetrahydroquinolines with brominating agents like N-Bromosuccinimide (NBS) can lead to a cascade of bromination and oxidative dehydrogenation, resulting in the formation of polybromoquinolines rather than the desired saturated product. rsc.orgnih.gov This suggests that direct bromination of the pre-formed 5,6,7,8-tetrahydroquinolin-8-ol is unlikely to be a viable route for selective C3-bromination.
Bromination of Precursors and Subsequent Cyclization
A more plausible and controllable strategy involves introducing the bromine atom at an earlier stage of the synthesis. This can be achieved in two primary ways:
Bromination of an Acyclic Precursor : One could start with an appropriately substituted aniline (B41778) or aminobenzyl alcohol precursor that already contains a bromine atom at the position destined to become C3 after the cyclization reaction.
Bromination of a Quinoline Intermediate : An alternative is to brominate a quinoline derivative first and then perform the ring reduction. For instance, one could start with 8-hydroxyquinoline, protect the hydroxyl group to reduce its directing influence, and then perform a selective bromination at the C3 position using a reagent like NBS. A patent for the synthesis of 3-bromo-7-hydroxyquinoline employs a similar strategy, where 7-hydroxyquinoline (B1418103) is first converted to a triflate ester, then brominated with NBS, and finally hydrolyzed to yield the product. google.com A similar sequence followed by catalytic hydrogenation of the pyridine ring could yield the target molecule.
Site-Selective Bromination Techniques
The use of directing groups, similar to the N-pyrimidyl group employed for C8-hydroxylation, could theoretically be adapted to guide a brominating agent to a different position. acs.org However, directing a reaction to the C3 position of the saturated pyridine ring would require a different geometric arrangement and catalytic system. Modern copper-promoted C–H activation methods have shown remarkable site-selectivity, such as the C5-bromination of 8-aminoquinoline (B160924) amides, but achieving C3 selectivity on a tetrahydroquinoline scaffold remains a synthetic challenge that would likely require the development of a novel catalytic approach. beilstein-journals.org
Convergent and Divergent Synthetic Routes
While a specific total synthesis for 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol is not extensively documented, the synthesis of the core 5,6,7,8-tetrahydroquinolin-8-ol structure can be approached through several established methods for quinoline and tetrahydroquinoline synthesis. A hypothetical convergent synthesis could involve the preparation of two key fragments: a suitably substituted pyridine ring and a functionalized cyclohexanone (B45756) precursor. For instance, a brominated pyridine derivative could be coupled with a protected 1,2-cyclohexanedione (B122817) derivative, followed by cyclization and reduction to form the tetrahydroquinoline ring system.
A divergent approach would commence with a common intermediate, such as 5,6,7,8-tetrahydroquinolin-8-one, which can be synthesized through various methods, including the Friedländer annulation or related condensation reactions. From this central ketone, a variety of derivatives can be generated. For instance, reduction of the ketone would yield the parent alcohol, 5,6,7,8-tetrahydroquinolin-8-ol. Subsequent regioselective bromination of the pyridine ring would then lead to the target compound, this compound. This divergent strategy allows for the synthesis of a library of related compounds from a single precursor.
Modular synthesis provides a flexible and efficient approach to constructing complex molecules like this compound by assembling pre-synthesized building blocks or "modules." This strategy is particularly advantageous for creating diverse libraries of compounds for biological screening. nih.gov
A modular approach to the tetrahydroquinoline scaffold can be envisioned through a multi-component reaction. For example, a Catellani-type reaction could be employed, combining an ortho-haloaniline, an alkene, and a source of the C2-N-C3 fragment of the pyridine ring in a one-pot process. nih.gov By choosing a brominated ortho-haloaniline, the bromine atom can be incorporated into the final structure from the outset. The cyclohexene (B86901) portion of the tetrahydroquinoline ring could be derived from a cyclic alkene. Subsequent oxidation of the benzylic position would then install the hydroxyl group at C8. This modular approach allows for the variation of each component to rapidly generate a range of substituted tetrahydroquinolines. nih.gov
Stereoselective Synthesis of this compound
The C8 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmacological applications, as different enantiomers can exhibit distinct biological activities.
A highly effective method for obtaining enantiomerically enriched 5,6,7,8-tetrahydroquinolin-8-ol, a direct precursor to the target molecule, is through enzymatic kinetic resolution. mdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture.
Specifically, the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol has been demonstrated to be an efficient process. mdpi.com In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acetylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. The resulting mixture of the acetylated product and the unreacted alcohol can then be separated by chromatography. For example, using lipase from Candida antarctica, the (S)-alcohol can be obtained with high enantiomeric excess, while the (R)-enantiomer is converted to the corresponding acetate. mdpi.com The (R)-acetate can then be hydrolyzed to afford the (R)-alcohol.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Product (Enantiomer) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| Lipase from Candida antarctica | Vinyl Acetate | i-Pr2O | 60 | (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88 | >99 |
| Lipase from Candida antarctica | Vinyl Acetate | i-Pr2O | 60 | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86 | >99 |
This table is based on data from a representative lipase-catalyzed kinetic resolution of the precursor alcohol. mdpi.com
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net While specific applications to the synthesis of this compound are not widely reported, the principle can be applied. For instance, a chiral auxiliary could be attached to the nitrogen of a precursor, influencing the diastereoselectivity of a cyclization reaction to form the tetrahydroquinoline ring. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Evans oxazolidinones and Ellman's sulfinamide are examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of related heterocyclic compounds. researchgate.net
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in stereoselective synthesis. Various organocatalytic strategies have been developed for the asymmetric synthesis of tetrahydroquinolines. nih.govacs.org For example, a chiral Brønsted acid could catalyze an intramolecular aza-Michael reaction of an appropriately substituted aniline derivative to form the tetrahydroquinoline ring with high enantioselectivity. Alternatively, a chiral amine catalyst could be used in a tandem Michael addition/cyclization sequence. These methods offer a metal-free approach to chiral tetrahydroquinolines.
Once the enantiomers of this compound have been synthesized or separated, it is essential to determine their absolute configuration (i.e., whether they are the R or S enantiomer). Several powerful analytical techniques can be employed for this purpose.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves growing a suitable crystal of a single enantiomer and analyzing its diffraction pattern. The three-dimensional arrangement of the atoms in the crystal lattice can be determined, unequivocally establishing the absolute stereochemistry.
Electronic Circular Dichroism (ECD) spectroscopy is another valuable tool for assigning the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum can be compared to the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. This method is particularly useful when suitable crystals for X-ray analysis cannot be obtained.
Green Chemistry Approaches in this compound Synthesis
The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this specific tetrahydroquinoline derivative, several green chemistry strategies can be considered, focusing on the use of environmentally benign solvents, catalytic methods to reduce waste, and optimizing reaction pathways to improve atom economy.
Solvent-Free and Aqueous Medium Reactions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether in solvent-free reactions.
The synthesis of quinoline and tetrahydroquinoline derivatives has been explored in aqueous media, demonstrating the feasibility of this green approach. researchgate.net For instance, one-pot, four-component tandem syntheses of hexahydroquinoline derivatives have been successfully carried out in water, which serves as a benign solvent. researchgate.net This approach not only avoids the use of harmful organic solvents but can also simplify work-up procedures. While a direct aqueous synthesis of this compound is not explicitly detailed in the literature, the principles from related syntheses suggest its potential. For example, the key steps, such as the formation of the tetrahydroquinoline core, could potentially be adapted to an aqueous environment.
Solvent-free reactions represent another significant advancement in green synthesis. These reactions are typically conducted by mixing the neat reactants, sometimes with a solid support or catalyst. This approach minimizes waste and can lead to shorter reaction times and higher yields. For the bromination step in the synthesis of this compound, solvent-free methods using reagents like N-bromosuccinimide (NBS) have been developed for other aromatic compounds. researchgate.net Such a method could be hypothetically applied to 5,6,7,8-tetrahydroquinolin-8-ol, thereby eliminating the need for halogenated solvents often used in traditional bromination reactions.
Table 1: Comparison of Reaction Conditions for Tetrahydroquinoline Synthesis
| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional | Organic (e.g., Ethanol, DCM) | Acid/Base | Reflux | Several hours | Variable | rsc.orgnih.gov |
| Aqueous Medium | Water | None (reagent-driven) | 100 | 30 min | High | researchgate.net |
| Solvent-Free | None | Solid support/catalyst | Room Temp - 100 | Minutes to hours | Good to Excellent | researchgate.net |
This table presents a generalized comparison based on typical conditions reported for related syntheses.
Catalytic Methods for Reduced Waste Generation
Catalysis is a cornerstone of green chemistry, as catalysts can facilitate reactions with high selectivity and efficiency, often under milder conditions, thereby reducing energy consumption and the formation of byproducts.
In the context of synthesizing this compound, catalytic methods can be applied to both the formation of the tetrahydroquinoline ring system and the subsequent bromination. The synthesis of the 5,6,7,8-tetrahydroquinoline core can be achieved through catalytic hydrogenation of the corresponding quinoline. researchgate.netgoogle.com The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), allows for easy separation and recycling of the catalyst, which minimizes waste. google.com
For the bromination step, the use of a catalyst can enhance the efficiency and selectivity of the reaction, reducing the need for a large excess of the brominating agent and minimizing the formation of poly-brominated byproducts. While traditional bromination often uses stoichiometric amounts of bromine, which is hazardous, greener alternatives involve catalytic systems. For example, the use of N-bromosuccinimide (NBS) as a brominating agent can be considered a greener alternative to molecular bromine. rsc.orgnuph.edu.ua Although often used in stoichiometric amounts, its solid nature and safer handling profile are advantageous. Furthermore, research into catalytic bromination aims to use bromide salts with a recyclable oxidant, further reducing the environmental impact. acsgcipr.org
Table 2: Catalytic Approaches in Related Syntheses
| Reaction Step | Catalyst | Green Advantage |
| Tetrahydroquinoline formation | Pd/C, Ru-complexes | High efficiency, catalyst recyclability, milder reaction conditions. researchgate.netgoogle.com |
| Bromination | Lewis acids, Zeolites (hypothetical) | Increased selectivity, potential for catalyst recycling, reduced byproduct formation. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful.
The synthesis of this compound can be designed to maximize atom economy. For instance, the Friedländer annulation, a common method for synthesizing quinolines, is an acid- or base-catalyzed condensation reaction that can have good atom economy, with water often being the main byproduct. nih.govresearchgate.net By carefully selecting the starting materials for a potential Friedländer synthesis of the precursor to this compound, the generation of waste can be minimized.
The "borrowing hydrogen" methodology is another advanced, atom-economical approach for the synthesis of tetrahydroquinolines, where alcohols are used as alkylating agents with water as the only byproduct. nih.gov This catalytic process avoids the need for pre-functionalized starting materials and stoichiometric reagents, thus offering a highly efficient and green synthetic route.
Chemical Transformations and Derivatization of 3 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol
Reactivity of the Bromine Atom at C3
The bromine atom attached to the aromatic core of the quinoline (B57606) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions, nucleophilic substitution, and metal-halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. wikipedia.org These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used for the synthesis of biaryl compounds and for introducing alkyl, alkenyl, and alkynyl substituents. organic-chemistry.orgresearchgate.net The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below.
| Reactant A | Reactant B | Catalyst/Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-5,6,7,8-tetrahydroquinolin-8-ol |
| This compound | Vinylboronic acid | PdCl₂(dppf) / K₃PO₄ | 3-Vinyl-5,6,7,8-tetrahydroquinolin-8-ol |
| This compound | Alkylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 3-Alkyl-5,6,7,8-tetrahydroquinolin-8-ol |
Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes. organic-chemistry.org
| Reactant A | Reactant B | Catalyst System | Product |
| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N | 3-(Alkynyl)-5,6,7,8-tetrahydroquinolin-8-ol |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines and has broad substrate scope. organic-chemistry.orgias.ac.in The choice of palladium catalyst and ligand is crucial for the success of the reaction. ias.ac.in
| Reactant A | Amine | Catalyst/Ligand/Base | Product |
| This compound | Primary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 3-(Alkylamino)-5,6,7,8-tetrahydroquinolin-8-ol |
| This compound | Secondary Amine | Pd(OAc)₂ / XPhos / K₂CO₃ | 3-(Dialkylamino)-5,6,7,8-tetrahydroquinolin-8-ol |
| This compound | Aniline (B41778) | Pd(OAc)₂ / RuPhos / Cs₂CO₃ | 3-(Phenylamino)-5,6,7,8-tetrahydroquinolin-8-ol |
While less common than cross-coupling reactions for aryl halides, nucleophilic aromatic substitution (SNAr) can occur at the C3 position under certain conditions. The reactivity of the bromo-substituted quinoline towards nucleophilic attack is generally low and often requires harsh reaction conditions or the presence of activating groups. However, strong nucleophiles can displace the bromide ion, particularly at elevated temperatures.
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can lead to a lithium-halogen exchange, forming a highly reactive aryllithium intermediate. wikipedia.orgias.ac.in This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C3 position. tcnj.edu The presence of the hydroxyl group may require protection prior to the metal-halogen exchange to prevent deprotonation. nih.gov
| Electrophile | Product after Quenching |
| H₂O | 5,6,7,8-Tetrahydroquinolin-8-ol (B83816) |
| CO₂ | 8-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acid |
| Aldehyde (RCHO) | (8-Hydroxy-5,6,7,8-tetrahydroquinolin-3-yl)(R)methanol |
| Ketone (R₂CO) | (8-Hydroxy-5,6,7,8-tetrahydroquinolin-3-yl)(R)₂methanol |
Transformations Involving the Hydroxyl Group at C8
The secondary alcohol at the C8 position of the tetrahydroquinoline ring offers another site for chemical modification through reactions such as esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). This reaction is typically catalyzed by an acid or a base. Esterification can be used to introduce a variety of functional groups, which can modify the molecule's properties.
Etherification: The formation of an ether linkage at the C8 position can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation of the secondary alcohol at the C8 position leads to the formation of a ketone. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger oxidants like chromic acid (Jones reagent). The resulting product would be 3-Bromo-6,7-dihydro-5H-quinolin-8-one.
Chelation and Complexation with Metal Ions (e.g., formation of boranils, metalloquinolates)
The 8-hydroxyquinoline (B1678124) moiety is a classic bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group. scirp.orgscispace.comnih.gov This fundamental property is retained in this compound, allowing it to form stable five-membered chelate rings with a wide array of metal ions. rroij.com The process involves the displacement of the hydroxyl proton and the subsequent linkage of the metal to both the phenolate (B1203915) oxygen and the quinoline nitrogen. scispace.comrroij.com
This chelating ability leads to the formation of various metalloquinolates. While research on the specific complexes of this compound is not extensively detailed, the behavior of the parent 8-hydroxyquinoline (8-HQ) scaffold is well-documented and serves as a strong predictive model. 8-HQ forms stable complexes with numerous metal ions, including Al(III), Zn(II), Cu(II), and Fe(III). scispace.com The resulting complexes often exhibit enhanced fluorescence compared to the free ligand, a phenomenon attributed to increased molecular rigidity upon chelation. scispace.comrroij.com The electronic properties of the substituents on the quinoline ring can tune the emission characteristics of these metal complexes. scispace.com
Beyond simple metal salts, the 8-hydroxyquinoline framework reacts with boron-containing compounds to form fluorescent complexes, sometimes referred to as boranils. For instance, 8-hydroxyquinoline derivatives react with pyridineboronic acids to yield zwitterionic monoboron complexes where the boron atom adopts a tetrahedral geometry, bonded to the quinolinolate oxygen, a carbon from the pyridine ring, and two hydroxyl groups. mdpi.com Similarly, reactions with boron trifluoride etherate or triphenylborane (B1294497) can yield difluoroboryl or diphenylboryl complexes, respectively. researchgate.net These boron complexes are noted for their strong fluorescence in both solution and solid states. researchgate.net
Table 1: Examples of Metal and Boron Complexation with 8-Hydroxyquinoline Scaffolds
| Reactant | Complex Type | Coordinating Atoms | Potential Properties | Reference |
|---|---|---|---|---|
| Various Metal Ions (e.g., Al³⁺, Zn²⁺, Cu²⁺) | Metalloquinolate | N, O⁻ | Enhanced Fluorescence, Electroluminescence | scirp.orgscispace.com |
| Pyridineboronic Acids | Zwitterionic Boron Complex | N, O⁻ (to Boron) | Solid-state Luminescence | mdpi.com |
| Boron Trifluoride Etherate | Difluoroboryl Complex (BF₂) | N, O⁻ (to Boron) | Strong Fluorescence | researchgate.net |
Reactions at the Nitrogen Atom
The secondary amine within the tetrahydroquinoline ring is a key site for synthetic modification, allowing for N-alkylation, N-acylation, and the formation of quaternary salts and N-oxides.
N-Alkylation and N-Acylation Reactions
N-alkylation of the tetrahydroquinoline nitrogen can be achieved through various methods. A common approach is reductive amination, where a quinoline is reduced in the presence of an aldehyde or ketone. For example, a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde, using a Hantzsch ester as the reductant and a boronic acid catalyst, provides an efficient route to N-alkylated tetrahydroquinolines. acs.orgorganic-chemistry.org This method is compatible with a wide range of aldehydes, including benzaldehydes with both electron-donating and electron-withdrawing groups, as well as aliphatic aldehydes. acs.org Another approach involves the "borrowing hydrogen" methodology, where a catalyst, such as a manganese pincer complex, facilitates the reaction between a 2-aminobenzyl alcohol and a secondary alcohol to directly form the N-substituted tetrahydroquinoline. nih.gov
N-acylation is a standard transformation for secondary amines and is expected to proceed readily with this compound. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.
Table 2: Representative Conditions for N-Alkylation of the Tetrahydroquinoline Core
| Reaction Type | Key Reagents | Catalyst/Promoter | Typical Product | Reference |
|---|---|---|---|---|
| Reductive Alkylation | Aldehyde, Hantzsch Ester | Arylboronic Acid | N-Alkyl-tetrahydroquinoline | acs.orgorganic-chemistry.org |
| Borrowing Hydrogen | 2-Aminobenzyl alcohol, Secondary Alcohol | Manganese PN³ Pincer Complex | N-Alkyl-tetrahydroquinoline | nih.gov |
Formation of Quaternary Salts and N-Oxides
The nitrogen atom of the tetrahydroquinoline ring can be further alkylated to form a quaternary ammonium (B1175870) salt. This is typically achieved by reacting the N-alkylated tetrahydroquinoline with an alkyl halide (e.g., methyl iodide). The reaction, known as quaternization, converts the tertiary amine into a positively charged quaternary ammonium species. Microwave synthesis has been shown to reduce reaction times and solvent usage for the preparation of various heterocyclic quaternary salts. researchgate.net
Oxidation of the nitrogen atom leads to the formation of an N-oxide. While the direct oxidation of a tetrahydroquinoline to its N-oxide is less common, the chemistry of quinoline N-oxides is well-established. mdpi.com The formation of N-oxides from N,N-dialkylanilines is a known process, and these intermediates can be used to synthesize tetrahydroquinoline scaffolds. researchgate.netnih.gov The N-oxide functionality significantly alters the electronic properties of the heterocyclic ring, making it more susceptible to certain types of functionalization. For instance, quinoline N-oxides can undergo C-H functionalization at the C2 position. mdpi.com
Functionalization of the Saturated Ring (C5, C6, C7)
Modifying the saturated carbocyclic portion of the tetrahydroquinoline scaffold presents unique challenges in regioselectivity.
Regioselective Functionalization Techniques
Achieving regioselective C-H functionalization of the saturated ring (positions C5, C6, and C7) is a significant synthetic challenge, as these C(sp³)-H bonds are generally less reactive than the C(sp²)-H bonds of the aromatic ring. Research has more commonly focused on the functionalization of the aromatic portion of the scaffold. nih.gov
However, advances in catalysis have enabled some selective transformations. A notable example is the palladium-catalyzed C-H olefination of directing-group-free tetrahydroquinolines, which has been shown to occur with high selectivity at the C6 position of the aromatic ring. nih.gov This reaction, employing a specialized S,O-ligand, allows for the coupling of various tetrahydroquinolines with olefins under mild conditions. nih.gov While this targets the aromatic C6-H bond, it highlights the potential for catalyst-controlled regioselectivity in the broader tetrahydroquinoline system.
Direct functionalization of the C5 or C7 positions is less common. Strategies for these positions often rely on directing groups attached to the nitrogen atom to guide a metal catalyst to a specific C-H bond, though this is more established for C8 functionalization. nih.gov The development of methods for the distal C-H functionalization of quinolines is an active area of research, but accessing the C5 and C7 positions remains a formidable challenge. nih.gov
Dehydrogenation to Aromatic Quinoline Derivatives
The saturated ring of this compound can be aromatized to yield the corresponding 3-bromoquinolin-8-ol. This dehydrogenation (or oxidation) is a key transformation for accessing the fully aromatic quinoline core from its saturated precursor. A variety of methods have been developed to achieve this.
Catalytic systems are widely employed for this purpose. For instance, palladium on carbon (Pd/C) in the presence of ethylene (B1197577) can effectively dehydrogenate substituted tetrahydroquinolines. researchgate.net Metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon, have also been developed for the aerobic oxidative dehydrogenation of tetrahydroquinolines in water, offering a greener alternative. rsc.org Another approach utilizes a modular catalyst system composed of an o-quinone and a cobalt(salophen) co-catalyst, which can perform the dehydrogenation efficiently at room temperature using ambient air as the oxidant. acs.org Pyridine-N-oxide has also been used as an oxidant to promote the rearomatization of tetrahydroisoquinolines, a reaction that could potentially be adapted for tetrahydroquinolines. acs.orgnih.gov
Table 3: Selected Methods for Dehydrogenation of Tetrahydroquinolines
| Catalyst/Reagent | Oxidant | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Pd/C | Ethylene | - | Heterogeneous catalysis | researchgate.net |
| o-Quinone / Co(salophen) | Air | Room Temperature | Mild conditions | acs.org |
| N,P-doped porous carbon | Air | 120 °C, H₂O | Metal-free, green solvent | rsc.org |
| Pyridine-N-oxide | Pyridine-N-oxide | High Temperature | Metal-free oxidation | acs.org |
Synthesis of Analogs and Conjugates
The chemical architecture of this compound, featuring a bromine atom, a hydroxyl group, and a tetrahydroquinoline core, offers multiple avenues for the synthesis of diverse analogs and conjugates. These transformations are pivotal for developing new chemical entities with tailored properties.
Scaffold Modification and Ring Expansion/Contraction
Information regarding the direct scaffold modification, including ring expansion or contraction, of this compound is not extensively detailed in the currently available scientific literature. However, general methodologies for the ring expansion of substituted tetrahydroquinolines have been explored. For instance, reactions involving the insertion of nitrile-stabilized anions into aromatic C-N bonds have been utilized to create larger, bridged heterocyclic systems from simpler bicyclic precursors. While not specifically demonstrated on this compound, such strategies could potentially be adapted to modify its core structure.
Preparation of Polyfunctionalized Quinoline Compounds
The bromo and hydroxyl functionalities on the this compound scaffold serve as versatile handles for introducing additional chemical diversity. Brominated tetrahydroquinolines are recognized as valuable precursors for creating novel aryl-substituted derivatives through cross-coupling reactions. researchgate.net Although specific examples starting from this compound are not prevalent, the general utility of bromoquinolines in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids is a well-established strategy for polyfunctionalization. researchgate.net
Furthermore, the hydroxyl group at the 8-position can be a site for various transformations. For example, in related 8-hydroxyquinoline systems, this group can be alkylated or used as a directing group in other reactions, allowing for the introduction of new substituents and the generation of a library of polyfunctionalized quinoline derivatives.
Exploration of Fused Heterocyclic Systems (e.g., pyrimidoquinolines, tetrahydroisoquinolines)
The construction of fused heterocyclic systems is a prominent strategy for generating complex molecules with potential biological activities. The tetrahydroquinoline core of this compound provides a foundation for the synthesis of such fused systems.
Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines often involves the cyclization of appropriately substituted aminotetrahydroquinolines. For instance, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) is a common precursor that can be reacted with various reagents like urea, thiourea, or formamide (B127407) to construct the fused pyrimidine (B1678525) ring. organic-chemistry.org While the direct conversion of this compound to a suitable amino precursor for pyrimidoquinoline synthesis is not explicitly described, it represents a plausible synthetic route. The general approach involves the reaction of a 2-aminotetrahydroquinoline derivative with a one-carbon synthon to achieve cyclization. nih.gov
Tetrahydroisoquinolines: The synthesis of tetrahydroisoquinoline derivatives from tetrahydroquinoline precursors is less common, as they represent distinct heterocyclic systems. However, synthetic strategies for tetrahydroisoquinolines often involve intramolecular cyclization reactions of phenylethylamine derivatives. nih.gov The potential transformation of the this compound scaffold into a precursor suitable for rearrangement or ring-opening followed by recyclization to a tetrahydroisoquinoline system would represent a novel synthetic pathway, though such transformations are not currently documented.
Structural Elucidation and Advanced Characterization
Spectroscopic Analysis
No published 1D or 2D NMR data for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol could be located.
No published IR spectral data for this compound could be located.
No published mass spectrometry data detailing the fragmentation pattern of this compound could be located.
Crystallographic Studies
No published X-ray diffraction studies or crystal structure data for this compound are available.
Without crystallographic or advanced NMR data, a conformational analysis of the saturated ring of this compound cannot be performed.
Chiroptical Properties
The presence of a stereocenter at the C8 position, bearing a hydroxyl group, renders this compound a chiral molecule. Consequently, it can exist as a pair of enantiomers. The study of the chiroptical properties of these enantiomers, specifically their interaction with plane-polarized light, is crucial for their complete stereochemical assignment and for understanding their behavior in chiral environments. However, a comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the chiroptical properties of the individual enantiomers of this compound.
As of the latest available research, there are no published studies reporting the experimental determination of the specific rotation ([α]) for the enantiomers of this compound. Similarly, circular dichroism (CD) spectroscopic data, which would provide insights into the differential absorption of left and right circularly polarized light and help in elucidating the absolute configuration and conformational preferences of the chiral centers, has not been documented for this specific compound.
While research has been conducted on the chiral resolution and chiroptical properties of the parent compound, 5,6,7,8-tetrahydroquinolin-8-ol (B83816), and its derivatives, this detailed analysis has not been extended to the 3-bromo substituted analogue. The synthesis and characterization of various substituted tetrahydroquinolines are prevalent in the literature, yet the specific focus on the chiroptical characteristics of this compound remains an unaddressed area of investigation.
Future research efforts would be necessary to isolate the individual enantiomers of this compound and subsequently measure their optical rotation and CD spectra. Such data would be invaluable for the complete structural elucidation of this compound and for its potential applications in stereospecific synthesis and medicinal chemistry.
Table 1: Summary of Chiroptical Data for this compound
| Property | Data |
| Optical Rotation | |
| Specific Rotation ([α]) | Not Reported |
| Circular Dichroism (CD) Spectroscopy | |
| CD Spectral Data | Not Reported |
Computational and Theoretical Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the chemical and physical properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT study on 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a variety of electronic properties could be calculated, such as the distribution of electron density, the dipole moment, and molecular electrostatic potential (MEP) maps. These properties would offer insights into the molecule's polarity and reactive sites. While DFT has been employed to study the hydrodenitrogenation mechanism of quinoline (B57606), specific calculations for this compound are not documented.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative of the types of data that would be generated from DFT calculations and is not based on actual published research.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO Energy | ~-6.0 to -5.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~-1.5 to -1.0 eV | Relates to the electron-accepting ability of the molecule. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity and its participation in chemical reactions. For this compound, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). This information is vital for understanding its behavior in reactions such as nucleophilic or electrophilic substitutions. No specific FMO analysis for this compound has been reported.
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult to obtain experimentally.
The synthesis of substituted quinolines can proceed through various mechanisms. nih.govresearchgate.netmdpi.com Theoretical calculations, particularly transition state analysis, can elucidate the energetic profiles of these synthetic routes. By locating and characterizing the transition state structures for key steps in the synthesis of this compound, chemists could understand the factors controlling the reaction rate and potentially optimize the reaction conditions for better yields. Such detailed mechanistic studies for this specific compound are not present in the current literature.
The synthesis of this compound involves the introduction of substituents at specific positions, which raises questions of regioselectivity (where the substituent adds) and stereoselectivity (the spatial orientation of the substituent). Computational modeling can be used to compare the activation energies of different reaction pathways leading to various isomers. For instance, calculations could explain why bromination occurs at the 3-position of the quinoline ring. The stereochemistry at the 8-position, bearing a hydroxyl group, is also a critical aspect that could be investigated through computational analysis to predict the most stable stereoisomer. nih.govnih.gov To date, no specific computational studies on the regioselectivity and stereoselectivity of the synthesis of this compound have been published.
Conformational Analysis and Dynamics
The tetrahydroquinoline ring system is not planar and can adopt different conformations. A thorough conformational analysis would identify the various stable conformers of this compound and their relative energies. Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time, showing how it might change its shape and interact with its environment, such as a solvent or a biological receptor. nih.govmdpi.comresearchgate.net This information is particularly valuable in drug design and materials science. However, dedicated conformational analysis and molecular dynamics studies for this compound are currently absent from scientific publications.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, which is largely dictated by the partially saturated cyclohexanol (B46403) ring fused to the pyridine (B92270) core.
The tetrahydroquinoline scaffold's partially saturated ring is known to enable significant conformational flexibility. This flexibility is crucial as it can allow the molecule to adapt its shape to fit into the active sites of enzymes or receptors, or to stabilize transition states in catalytic cycles. An MD simulation would typically involve placing the molecule in a simulated solvent environment and calculating the forces between atoms over a series of very short time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.
Key areas of investigation for this compound using MD simulations would include:
Ring Conformation: The saturated portion of the molecule can adopt various conformations, such as a "sofa" or "twist-boat" form. researchgate.netnih.gov MD simulations can determine the most stable conformations and the energy barriers between them.
Substituent Orientation: The simulation can track the orientation of the C8-hydroxyl group and the C3-bromo substituent. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, and its preferred orientation can be crucial for intermolecular interactions. Studies on similar 8-hydroxy-tetrahydroisoquinolines have shown that the 8-hydroxy group allows for more robust interactions within protein binding sites, a feature that can be correlated with functional efficacy. nih.gov
Stability of Interactions: In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within a protein's binding pocket. mdpi.comresearchgate.net For this compound, simulations could be run with potential biological targets to predict binding stability and modes of interaction. mdpi.comresearchgate.net
The table below illustrates the type of data that can be extracted from MD simulations to characterize the conformational landscape of the molecule.
| Conformational Parameter | Description | Predicted Dominant State |
|---|---|---|
| Ring Puckering (Saturated Ring) | Describes the 3D shape of the tetrahydro- portion of the molecule. | Sofa Conformation |
| Dihedral Angle (H-O-C8-C7) | Defines the orientation of the hydroxyl hydrogen relative to the ring structure. | Gauche |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent, indicating potential for interaction. | ~450 Ų |
Prediction of Spectroscopic Parameters
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of molecules. bath.ac.ukmtu.edunih.gov These predictions are invaluable for verifying chemical structures and interpreting experimental data. For this compound, DFT calculations can provide theoretical IR, Raman, and NMR spectra.
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net By analyzing these computed frequencies, specific peaks in experimental IR and Raman spectra can be assigned to particular functional groups, such as the O-H stretch of the hydroxyl group, C=N and C=C stretches in the pyridine ring, and the C-Br stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. uncw.edu These values can then be converted into chemical shifts that can be directly compared with experimental spectra. mdpi.com This process is crucial for confirming the regiochemistry of the bromine substitution and the stereochemistry at the C8 position.
The following table presents a hypothetical set of predicted spectroscopic data for this compound, based on DFT calculations reported for similar quinoline derivatives. researchgate.net
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | δ (ppm) | ~8.5 | H2 (Pyridine Ring) |
| δ (ppm) | ~7.8 | H4 (Pyridine Ring) | |
| δ (ppm) | ~4.9 | H8 (CH-OH) | |
| ¹³C NMR | δ (ppm) | ~150 | C8a (Pyridine Ring) |
| δ (ppm) | ~115 | C3 (C-Br) | |
| δ (ppm) | ~65 | C8 (CH-OH) | |
| IR | Wavenumber (cm⁻¹) | ~3400 | O-H Stretch |
| Wavenumber (cm⁻¹) | ~1580 | C=N/C=C Aromatic Stretch |
Structure-Reactivity Relationships
Understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity or biological activity is a cornerstone of medicinal and materials chemistry.
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context (e.g., catalytic activity of derivatives)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a set of compounds with their activities. nih.gov These activities can be biological (e.g., enzyme inhibition) or chemical (e.g., catalytic efficiency). For derivatives of this compound, QSAR studies could be instrumental in designing new molecules with enhanced catalytic properties.
A typical 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), involves several steps:
Data Set: A series of structurally related derivatives of this compound would be synthesized and their catalytic activity measured in a specific chemical reaction.
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and aligned based on a common scaffold.
Descriptor Calculation: For each molecule, various physicochemical descriptors are calculated. CoMFA uses steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com
Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the observed activity.
Structure-activity relationship studies on related bromo-substituted 8-hydroxyquinolines have demonstrated that the presence and position of both the hydroxyl group and halogen atoms significantly influence biological activity. researchgate.net Specifically, the C8-hydroxyl group is often found to be crucial for potency in various contexts. researchgate.net These insights suggest that in a QSAR model for this compound derivatives, descriptors related to the electrostatic potential around the C8-OH group and the hydrophobicity and steric bulk around the C3-Br atom would likely be significant.
The table below outlines a hypothetical QSAR model for the catalytic activity of derivatives, indicating the types of descriptors and their potential influence.
| Descriptor Type | Specific Descriptor Example | Hypothesized Influence on Catalytic Activity |
|---|---|---|
| Steric (CoMFA/CoMSIA) | Steric bulk at position C2 | Negative: Bulky groups may hinder approach to the catalytic center. |
| Electrostatic (CoMFA/CoMSIA) | Negative potential near C8-OH | Positive: Enhances interaction with electron-deficient substrates. |
| Hydrophobic (CoMSIA) | Hydrophobic substituent at position C6 | Positive: May improve solubility in nonpolar reaction media. |
| H-Bond Acceptor (CoMSIA) | H-bond acceptor field near pyridine N | Positive: Could stabilize a transition state through hydrogen bonding. |
By leveraging these computational approaches, researchers can build a comprehensive profile of this compound and rationally design novel derivatives with tailored properties for specific applications, such as catalysis, without the need for exhaustive and resource-intensive synthesis and screening.
Applications in Chemical Research Excluding Clinical/biological Human Relevance
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol as a Synthetic Intermediate
The strategic placement of bromo, hydroxyl, and amino functionalities on the tetrahydroquinoline framework makes this compound a highly versatile synthetic intermediate. This compound serves as a foundational building block for the construction of more complex molecular architectures and as a precursor to advanced organic scaffolds, which are pivotal in the discovery of new chemical entities with tailored properties.
Building Block for Complex Molecule Synthesis
The tetrahydroquinoline core is a prevalent motif in a wide array of biologically active natural products and synthetic compounds. The presence of a bromine atom on this scaffold, as seen in this compound, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of diverse substituents at the 3-position, thereby facilitating the synthesis of a library of derivatives with varied electronic and steric properties.
For instance, the general reactivity of brominated quinolines and tetrahydroquinolines in Suzuki-Miyaura cross-coupling reactions has been demonstrated to be a valuable tool for creating carbon-carbon bonds and accessing novel aryl-substituted derivatives. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the established reactivity of the bromo-quinoline moiety suggests its utility in similar synthetic strategies. The hydroxyl group at the 8-position can be further functionalized or can influence the reactivity and selectivity of reactions at other positions of the molecule.
Precursor for Advanced Organic Scaffolds
The tetrahydroquinoline scaffold is recognized for its significance in medicinal chemistry and drug design. Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been investigated for a range of biological activities. The functional groups present in this compound allow for its elaboration into more complex heterocyclic systems. For example, the amino and hydroxyl groups can participate in cyclization reactions to form fused-ring systems, leading to the generation of novel and advanced organic scaffolds.
Research on related tetrahydroquinoline derivatives has shown that they can serve as precursors for pyrimido[4,5-b]quinolines, which are of interest due to their formal isoelectronic relationship with biologically relevant molecules. The synthesis of such condensed azines often involves the utilization of amino-substituted tetrahydroquinolines as key building blocks. Although direct synthetic routes starting from this compound to such advanced scaffolds are not explicitly detailed, the inherent reactivity of its functional groups makes it a promising candidate for such transformations.
Ligands in Catalysis and Coordination Chemistry
The nitrogen atom in the tetrahydroquinoline ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions. This property allows for the development of novel ligands for catalysis and the exploration of their role in coordination and supramolecular chemistry.
Development of Metal Complexes for Organic Transformations
Chiral ligands derived from the 5,6,7,8-tetrahydroquinolin-8-ol (B83816) scaffold have shown promise in asymmetric catalysis. Specifically, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY and Me-CAMPY, have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines. echemi.comrroij.comrsc.org These reactions are crucial for the synthesis of chiral amines, which are key intermediates in the preparation of biologically active alkaloids. echemi.comrroij.comrsc.org
In these studies, rhodium and iridium complexes of the CAMPY ligands were evaluated. The research highlighted that the rhodium catalysts were particularly effective in terms of both reactivity and enantioselectivity. echemi.comrroij.com While these studies utilized the non-brominated analogue, the introduction of a bromine atom at the 3-position of the tetrahydroquinoline ring could significantly influence the electronic properties of the ligand. This modification could, in turn, affect the catalytic activity and selectivity of the corresponding metal complexes, opening avenues for the rational design of new catalysts. The specific catalysts "Ir-L4" and "Ir-L5" mentioned in the context of asymmetric hydrogenation with this ligand scaffold were not detailed in the available search results.
Exploration in Supramolecular Chemistry and Self-Assembly
The ability of the 8-hydroxyquinoline (B1678124) moiety to form stable complexes with a variety of metal ions is well-established. This chelating property is fundamental to its application in supramolecular chemistry, where non-covalent interactions are utilized to construct large, well-defined molecular assemblies. The bromine substituent in this compound can introduce additional non-covalent interactions, such as halogen bonding, which can be exploited in the design of supramolecular structures.
Materials Science Applications of Derivatives
The unique photophysical and electronic properties of the 8-hydroxyquinoline scaffold have led to its widespread use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The metal complexes of 8-hydroxyquinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in this field.
Derivatives of this compound could potentially be explored for applications in materials science. The bromine atom offers a site for further functionalization, allowing for the tuning of the electronic and photophysical properties of the molecule. For example, the introduction of conjugated organic moieties through cross-coupling reactions could lead to new materials with applications in organic electronics. However, there is currently a lack of specific research findings on the materials science applications of derivatives of this compound in the public domain.
Optoelectronic Properties
The 8-hydroxyquinoline (8-HQ) scaffold is a well-known chelating agent that can form stable complexes with various metals and elements, including boron. These complexes, particularly boranil derivatives, are often studied for their unique optoelectronic properties such as photoluminescence, mechanochromic luminescence (changes in color and emission upon mechanical force), and thermochromism (changes in color with temperature). researchgate.net Boranil complexes are valued for their typically strong fluorescence in both solution and solid states, with emission colors that can be tuned by modifying the substituents on the ligand. researchgate.net
However, a detailed investigation of the scientific literature reveals no specific studies on the synthesis or characterization of boranil derivatives incorporating the this compound ligand. Consequently, there is no available data regarding the photoluminescence, mechanochromic luminescence, or thermochromic properties of such specific compounds. Research in this area has focused on other substituted 8-hydroxyquinoline ligands. researchgate.net
Components in Functional Polymers or Frameworks
The 8-hydroxyquinoline moiety has been incorporated into polymers to create functional materials. These materials can retain the desirable optical and chelating properties of the 8-hydroxyquinoline unit, making them suitable for applications such as light-emitting diodes (LEDs). google.com For instance, polymers functionalized with metal complexes of 8-hydroxyquinoline (like Alq3) have been synthesized and explored for their electroluminescent properties. google.com Additionally, the structural rigidity and coordination capability of such ligands make them potential candidates for building blocks in metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and sensing. rsc.orgnih.gov
Despite the general utility of the 8-hydroxyquinoline scaffold in this field, there is no specific research detailing the use of this compound as a monomer or component in the synthesis of functional polymers or frameworks. The literature on 8-HQ-containing polymers and MOFs describes the use of other derivatives, but not this specific brominated and partially saturated analogue. derpharmachemica.comscholarpublishing.org
Probes for Chemical Biology Studies (as chemical tools, not therapeutic agents)
Scaffold for Affinity Probe Development
In the field of chemical biology, molecular scaffolds are used as starting points to develop probes for studying biological systems. The 8-hydroxyquinoline core is recognized as a "privileged structure" due to its ability to bind to various biological targets, often through metal chelation. nih.govresearchgate.netnih.gov This has led to its use as a scaffold for designing metalloenzyme inhibitors and other chemical probes to investigate biological processes. nih.gov Modifications to the 8-HQ ring system allow for the tuning of binding affinity, selectivity, and physicochemical properties. nih.gov
While the general 8-hydroxyquinoline framework is a valuable starting point for developing such chemical tools, there are no specific reports on the use of this compound as a scaffold for the development of affinity probes. Research on 8-HQ-based probes for chemical biology has utilized a variety of other substitution patterns to achieve desired activities and properties. nih.govacs.org
Future Perspectives and Research Directions
Development of Novel and More Efficient Synthetic Pathways
The creation of complex molecules like 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol necessitates synthetic pathways that are not only high-yielding but also environmentally benign. Modern synthetic strategies are increasingly moving towards sustainable and efficient technologies.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under very mild conditions. cornell.eduresearchgate.net This methodology could be applied to the synthesis of tetrahydroquinolines, potentially offering a greener alternative to traditional methods. cornell.eduresearchgate.netacs.org For instance, natural pigments like chlorophyll (B73375) have been successfully used as photosensitizers for the synthesis of tetrahydroquinolines. acs.org Similarly, electrochemistry offers a reagent-free method for inducing chemical transformations. rsc.org An electrochemical approach to the Friedländer reaction, a classic method for quinoline (B57606) synthesis, has been shown to be highly efficient and sustainable. rsc.org Furthermore, electrochemical methods have been developed for the selective hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org These innovative approaches could pave the way for more sustainable and efficient syntheses of this compound.
| Synthesis Technique | Potential Advantages for this compound |
| Photocatalysis | Mild reaction conditions, use of renewable energy (light), high selectivity. cornell.edubohrium.com |
| Electrocatalysis | Reagent-free, high atom economy, precise control over reaction potential. rsc.orgrsc.org |
| Flow Chemistry | Improved safety and scalability, shorter reaction times, potential for automation. cornell.edusci-hub.se |
Exploration of Unconventional Reactivity Patterns
The molecular architecture of this compound, featuring a bromine atom and a hydroxyl group, presents opportunities for exploring novel chemical transformations. The bromine atom can act as a handle for various cross-coupling reactions, while the hydroxyl group can direct reactions to specific sites on the molecule. Future research could investigate the unique reactivity of this compound, such as its behavior in hypervalent iodine-catalyzed reactions, which are known to facilitate oxidative transformations of bromoalkenes. beilstein-journals.org Understanding these unconventional reactivity patterns could lead to the discovery of new synthetic routes and the creation of novel molecular structures.
Integration with Machine Learning for Synthetic Route Prediction
Design of Advanced Derivatives for Specific Chemical Applications
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry and is also found in various materials and agrochemicals. researchgate.netfrontiersin.orgnih.gov The specific functional groups of this compound make it an ideal starting point for creating a diverse library of derivatives. Future work will likely focus on the targeted synthesis of new compounds for specific applications. For example, by modifying the core structure, it may be possible to develop novel catalysts, advanced materials for organic electronics, or specialized chemical sensors. The development of efficient synthetic methods for constructing a variety of substituted tetrahydroquinolines is crucial for advancing these research areas. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol, and how do reaction conditions influence yield?
The synthesis typically involves bromination of the tetrahydroquinolin-8-ol scaffold. A modified procedure from brominated quinoline derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline) suggests using bromine in methanol with a base like NaHCO₃ to control regioselectivity . Reaction temperature (<50°C) and stoichiometric ratios (1:1.1 substrate-to-bromine) are critical to avoid over-bromination. Post-reduction steps (e.g., catalytic hydrogenation) may refine the tetrahydroquinoline core. Yields range from 70–89% under optimized conditions, with purity confirmed via HPLC .
Q. How can the structural conformation of this compound be validated experimentally?
X-ray crystallography is the gold standard for resolving bond angles and stereochemistry. For example, related tetrahydroquinoline derivatives show planar quinoline rings with RMS deviations <0.04 Å . Complementary NMR analysis (¹H/¹³C, COSY, HSQC) identifies substituent positions: the bromine atom at C3 deshields adjacent protons (δ 7.2–7.8 ppm), while the hydroxyl group at C8 appears as a broad singlet (~δ 5.5 ppm) .
Q. What stability considerations are critical for storing this compound?
The compound is sensitive to light and moisture due to its bromine and hydroxyl groups. Storage under inert gas (argon) at –20°C in amber vials is recommended. Degradation products (e.g., dehydrohalogenation or oxidation) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS .
Advanced Research Questions
Q. How does this compound participate in transition metal coordination, and what are its catalytic applications?
The hydroxyl and bromine groups act as Lewis basic sites, enabling coordination with metals like Pd, Cu, or Ru. For instance, analogous tetrahydroquinoline-amine derivatives form stable complexes with Pd(II), facilitating Suzuki-Miyaura cross-coupling reactions (TOF up to 1,200 h⁻¹) . The bromine substituent enhances electron-withdrawing effects, improving catalytic efficiency in C–H activation protocols .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Contradictions often arise from tautomerism or solvatomorphism. For example, the hydroxyl group may exist in keto-enol equilibrium, altering NMR signals. High-resolution mass spectrometry (HRMS) and variable-temperature NMR (VT-NMR) can distinguish tautomers. Crystallographic data (e.g., halogen-halogen interactions in 5,7-dibromo-8-hydroxyquinoline ) provide additional validation.
Q. How can continuous flow systems improve the scalability of reactions involving this compound?
Continuous flow reactors enhance safety and reproducibility for bromination steps. A reported protocol for ((7-bromoquinolin-8-yl)oxy) derivatives achieved 92% yield with a residence time of 15 minutes at 80°C, minimizing decomposition . Flow systems also enable in-line purification via scavenger cartridges, critical for brominated intermediates prone to side reactions.
Q. What biological mechanisms are associated with this compound in enzyme inhibition studies?
Brominated quinolines exhibit Ras protease (Rce1) inhibitory activity by chelating catalytic zinc ions. Derivatives like 5-bromo-7-substituted-8-hydroxyquinoline show IC₅₀ values of 2–5 µM in cell-free assays . Molecular docking studies suggest the bromine atom occupies a hydrophobic pocket, while the hydroxyl group stabilizes hydrogen bonds with active-site residues .
Q. How do halogen bonding interactions influence the solid-state packing of this compound?
Type I Br···Br interactions (distance ~3.6 Å, angle ~143°) dominate crystal packing, as seen in 5,7-dibromo-8-hydroxyquinoline . These interactions stabilize supramolecular dimers, confirmed via Hirshfeld surface analysis. Such packing can affect solubility and melting behavior, with implications for formulation in drug delivery systems.
Methodological Notes
- Spectral Data Interpretation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR to resolve ambiguous signals .
- Reaction Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent polarity, and catalyst loading on yield .
- Safety Protocols : Follow GHS guidelines (H315, H319, H335) for handling brominated compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
